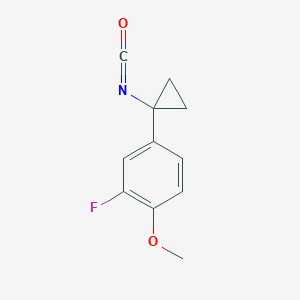

2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene

Description

Properties

IUPAC Name |

2-fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-10-3-2-8(6-9(10)12)11(4-5-11)13-7-14/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJLRVMMKLTMSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2(CC2)N=C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroanisole and cyclopropylamine.

Nitration: The first step involves the nitration of 2-fluoro-4-nitroanisole to introduce the nitro group.

Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Cyclopropylation: The amine group is then reacted with cyclopropylamine to introduce the cyclopropyl group.

Isocyanation: Finally, the amine group is converted to an isocyanate group using phosgene or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Addition Reactions: The isocyanate group can undergo addition reactions with nucleophiles such as amines and alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Addition Reactions: Amines or alcohols in the presence of a catalyst can facilitate addition to the isocyanate group.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Addition Products: Urea derivatives or carbamates can be formed from addition reactions with amines or alcohols.

Oxidation and Reduction Products: Different oxidation states of the compound can be achieved, leading to various oxidized or reduced products.

Scientific Research Applications

2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isocyanate group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Stability and Reactivity

Compound 1a/1b (TOZ Derivatives)

- Structure: These oxazolidinone derivatives share a 2-fluoro-4-substituted phenyl group but differ in their substituents (e.g., triazolylmethyl groups in 1a/1b vs. isocyanatocyclopropyl in the target compound).

- Stability: 1a/1b undergo degradation in simulated gastric fluid due to hydrolysis of the oxazolidinone ring and triazole groups .

- Implications : The cyclopropyl isocyanate group in the target compound may confer greater hydrolytic stability compared to TOZ derivatives, though the isocyanate’s inherent reactivity could pose challenges in acidic environments.

2-Fluoro-4-methoxy-1-[3-(1-methylcyclopropyl)phenyl]benzene (CAS 2172119-27-4)

- Structure : Shares the 2-fluoro-4-methoxyphenyl core but replaces the isocyanatocyclopropyl with a 1-methylcyclopropylphenyl group.

8-((2-Fluoro-4-(methylthio)phenyl)amino)-2-(2-hydroxyethoxy)-7-methyl-3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione

- Structure : Contains a 2-fluoro-4-(methylthio)phenyl group linked to a naphthyridine-dione scaffold.

- Application: Demonstrated efficacy in treating abnormal cell growth (e.g., cancer) via kinase inhibition .

- Comparison : The methylthio group in this compound is bulkier and less reactive than the isocyanatocyclopropyl group, suggesting divergent pharmacological mechanisms.

Tabulated Comparison of Key Features

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-Fluoro-4-(1-isocyanatocyclopropyl)-1-methoxybenzene?

- Methodology : Utilize alkylation or coupling reactions. For example, alkylation of a methoxybenzene derivative with a cyclopropane-containing reagent in the presence of a base (e.g., K₂CO₃) in acetone or DMF at elevated temperatures . Optimize yield by controlling reaction time and stoichiometry of the isocyanate precursor.

Q. How stable is this compound under varying pH conditions?

- Methodology : Stability assays in buffered solutions (pH 5–9) show that the methoxy and isocyanate groups remain intact under mildly acidic to neutral conditions. Monitor degradation via HPLC or NMR at extreme pH values .

Q. What analytical techniques are effective for characterizing this compound?

- Methodology : Use GC-MS for purity assessment, NMR (¹H/¹³C) for structural confirmation, and FTIR to confirm the isocyanate (NCO) stretch (~2270 cm⁻¹). Compare spectral data with PubChem entries for related fluorinated methoxybenzenes .

Q. What safety protocols are essential for handling this compound?

- Methodology : Employ fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. Classified as Acute Toxicity Category 4 (oral/dermal/inhalation); avoid exposure via air-sensitive techniques and inert-atmosphere handling .

Advanced Research Questions

Q. How does the cyclopropane ring influence the reactivity of the isocyanate group in cross-coupling reactions?

- Methodology : The cyclopropane introduces steric hindrance, reducing nucleophilic attack rates. Optimize Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (e.g., THF) to balance reactivity and steric effects .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodology : Conduct dose-response assays across multiple cell lines (e.g., cancer vs. normal) and validate antimicrobial activity via MIC (Minimum Inhibitory Concentration) testing. Address variability by standardizing assay conditions (pH, temperature) .

Q. Can enantioselective synthesis be achieved for derivatives of this compound?

- Methodology : Employ chiral catalysts (e.g., BINOL-derived ligands) in asymmetric cyclopropanation or isocyanate formation. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. How do environmental factors (e.g., solvent polarity) affect the compound’s reactivity in polymerization?

- Methodology : Test solvent effects (e.g., DCM vs. DMF) on urethane formation with primary amines. Track reaction kinetics via in-situ FTIR to correlate solvent polarity with isocyanate conversion rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.